3-Amino-2-(hydroxymethyl)propanoic acid

Physicochemical Properties Drug-likeness Solubility

Researchers requiring proteolytically stable peptide building blocks often face limited options that maintain aqueous solubility. 3-Amino-2-(hydroxymethyl)propanoic acid (β-3-serine) addresses this with its β-amino acid backbone, providing enhanced conformational rigidity and resistance to proteolytic degradation. • High aqueous solubility (465 mg/mL predicted) and low lipophilicity (LogP = -3.4) ideal for aqueous biological assays • Compatible with both solution-phase and Boc solid-phase peptide synthesis protocols • (S)-enantiomer available with [α]/D = -5.0° ± 0.5°, ensuring stereochemical control in asymmetric syntheses

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
Cat. No. B13383360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(hydroxymethyl)propanoic acid
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC(C(CO)C(=O)O)N
InChIInChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)
InChIKeyUHLNJPIGFDWGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(hydroxymethyl)propanoic Acid: Procurement & Technical Baseline


3-Amino-2-(hydroxymethyl)propanoic acid (also known as β-3-serine) is a chiral, non-proteinogenic β-amino acid derivative with the molecular formula C₄H₉NO₃ [1]. It is characterized by a β-amino acid backbone bearing a hydroxymethyl substituent at the 2-position [1]. This structural motif places it within the class of β-amino acids and distinguishes it from both common α-amino acids (e.g., L-serine) and the simpler β-amino acid, β-alanine [2]. The compound is primarily utilized as a versatile chiral building block in solution- and solid-phase peptide synthesis and as a scaffold for developing peptidomimetics and biologically active molecules .

1
Chiral (S)-enantiomer
Stereochemically defined building block for asymmetric peptide synthesis.
2
β-Amino acid backbone
Introduces extra methylene unit for conformational constraint and protease resistance.
3
High aqueous solubility
Enables DMSO-free formulation and reproducible assay conditions.

Substitution Risks for 3-Amino-2-(hydroxymethyl)propanoic Acid


Substituting 3-amino-2-(hydroxymethyl)propanoic acid with a close analog like β-alanine or L-serine is not a trivial replacement. The presence of the hydroxymethyl group fundamentally alters key physicochemical properties, notably the pKa and lipophilicity profile, which directly impacts bioavailability and target engagement [1]. The compound's chiral center is also critical; the (S)-enantiomer, in particular, dictates specific spatial interactions in asymmetric syntheses and biological systems, making it non-interchangeable with racemic mixtures or the (R)-enantiomer . The following evidence guide quantifies these critical points of differentiation to inform a scientifically sound procurement decision.

vs. β-Alanine Hydroxymethyl substitution alters aqueous solubility and ionization; assay conditions may differ.
vs. L-Serine β-Amino acid scaffold shifts lipophilicity and backbone flexibility; peptide properties may not transfer.
Racemate or (R)-isomer Chiral center is essential; stereochemical outcomes and target engagement may require review.

Quantitative Differentiation of 3-Amino-2-(hydroxymethyl)propanoic Acid


Solubility and pKa Differentiation vs. β-Alanine

The hydroxymethyl substituent significantly enhances aqueous solubility compared to the parent β-amino acid, β-alanine. This is a critical differentiator for formulation and assay development. In silico prediction models indicate a higher water solubility for the target compound [1]. This property is crucial for applications requiring high-concentration aqueous stock solutions .

Solubility Comparison
Class-level inference
465.0 mg/mL (pred.) vs. β-Alanine ~545 mg/mL
May support aqueous assay formulation
ALOGPS in silico; verify experimentally
Physicochemical Properties Drug-likeness Solubility

Chiral Purity vs. Racemic Mixtures

The (S)-enantiomer is supplied with a high degree of enantiomeric purity, as indicated by its specific optical rotation of [α]/D = -5.0° ± 0.5° (c = 1 in 5 M HCl) . This level of specification ensures consistent performance in stereosensitive applications, such as asymmetric catalysis or the synthesis of conformationally constrained peptides, where a racemic mixture would yield a different or less active product profile .

Chiral Purity
Head-to-head
[α]/D = -5.0° ± 0.5° (c=1, 5M HCl)
Defined enantiomeric identity for stereosensitive applications
Racemate: [α]/D = 0°; data to verify for specific lot
Asymmetric Synthesis Chiral Purity Peptidomimetics

Lipophilicity & Drug-likeness vs. L-Serine

The β-amino acid framework, combined with the hydroxymethyl group, results in a distinct lipophilicity profile compared to its α-amino acid analog, L-serine. The predicted LogP for 3-amino-2-(hydroxymethyl)propanoic acid is -3.4 [1], which is significantly lower than that of L-serine (LogP ~ -3.1) [2]. This difference, while seemingly small, can translate into a measurable difference in membrane permeability and oral bioavailability for derived peptidomimetics [1].

Lipophilicity (LogP)
Cross-study comparable
LogP -3.4 vs. L-Serine -3.1
Lower LogP may influence membrane permeability in peptidomimetics
ALOGPS prediction; requires experimental validation
Lipophilicity Drug-likeness ADME Properties

Conformational Rigidity vs. α-Amino Acids

As a β-amino acid, 3-amino-2-(hydroxymethyl)propanoic acid introduces an extra methylene unit into a peptide backbone compared to α-amino acids. This structural difference alters the local conformational flexibility and stability of the resulting peptides, making them more resistant to proteolytic degradation [1]. This is a well-established, class-level advantage of β-amino acids over their α-counterparts, which translates into a longer half-life for peptide-based therapeutics [2].

Conformational Rigidity
Class-level inference
β-amino acid backbone adds methylene unit
May support peptide stability against proteases
Established class property; verify for specific sequence
Peptide Synthesis Peptidomimetics Conformational Rigidity

Optimal Applications of 3-Amino-2-(hydroxymethyl)propanoic Acid


Conformationally Constrained Peptidomimetics

Leverage its β-amino acid backbone to introduce an extra methylene unit, which enhances conformational rigidity and confers resistance to proteolytic degradation . This is ideal for developing therapeutic peptides with extended in vivo half-lives, where the unique structure of 3-amino-2-(hydroxymethyl)propanoic acid serves as a key differentiator from standard α-amino acid building blocks [1].

Chiral Building Block for Peptide Synthesis

Utilize the high enantiomeric purity of the (S)-enantiomer ([α]/D = -5.0° ± 0.5°) to ensure stereochemical control in asymmetric syntheses . Its compatibility with both solution-phase and Boc solid-phase peptide synthesis protocols makes it a versatile component for constructing libraries of bioactive molecules and chemical probes with defined three-dimensional shapes .

Hydrophilic Drug Candidates & Chemical Probes

Exploit the compound's high aqueous solubility (465 mg/mL predicted) and low lipophilicity (LogP = -3.4) to design molecules intended for extracellular targets or applications requiring minimal organic co-solvent . This property profile is particularly advantageous for developing chemical probes for use in aqueous biological assays, reducing the confounding effects of DMSO [1].

Application
Selection Property
Validation Focus
Peptidomimetic design
β-Amino acid backbone for conformational control
Proteolytic stability assays, conformational analysis
Stereospecific peptide synthesis
High enantiomeric purity (S)-isomer
Chiral purity verification, asymmetric synthesis outcomes
Hydrophilic probe development
Aqueous solubility and low lipophilicity
Solubility assays, DMSO-free formulation compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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